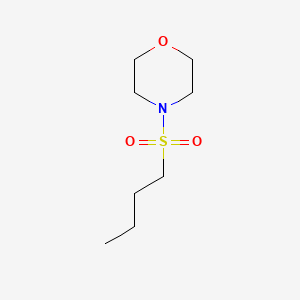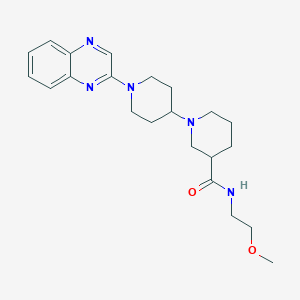![molecular formula C9H12ClN3O2S B5381547 ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a chemical compound that has been extensively studied for its various biological and pharmacological properties. It is a thioester derivative of pyrimidine, which has been shown to have potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and thymidylate synthase. The compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the advantages of using ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which can be harmful to healthy cells.
将来の方向性
There are several future directions for research on ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate. One of the directions is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, to better understand how it interacts with cellular processes. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound, to make it more accessible for research and drug development purposes.
Conclusion:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a promising compound with potential applications in the field of medicinal chemistry. Its various biological and pharmacological properties make it a promising candidate for drug development. The compound's mechanism of action and biochemical and physiological effects have been studied in detail, and there are several future directions for research on the compound. With further research, ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate could become an important therapeutic agent for various diseases.
合成法
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-chloro-6-methylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate.
科学的研究の応用
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been extensively studied for its various biological and pharmacological properties. It has been shown to have potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antibacterial properties.
特性
IUPAC Name |
ethyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXPDLOGZBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)


![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)

